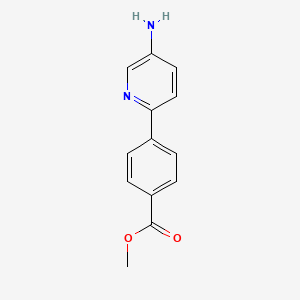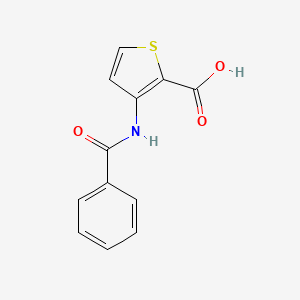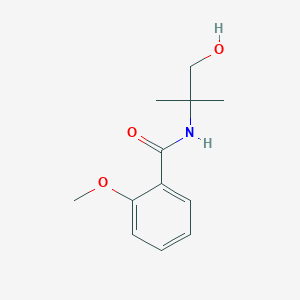![molecular formula C14H20F3N3O2 B1303764 tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate CAS No. 215655-42-8](/img/structure/B1303764.png)
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Its structure includes a tert-butyl carbamate group, an aminoethyl linkage, and a trifluoromethyl aniline moiety, which is indicative of its potential utility in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% . These methods could potentially be adapted for the synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The trifluoromethyl group attached to the aniline ring is a common feature in pharmaceuticals due to its ability to modulate the biological activity and metabolic stability of compounds . The presence of the aminoethyl linkage suggests flexibility in the molecule, which could influence its interaction with biological targets.
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in various chemical reactions. For example, N-tert-butanesulfinyl imines, which share structural similarities with tert-butyl carbamates, are used for the asymmetric synthesis of amines and can be activated for the addition of different classes of nucleophiles . Additionally, tert-butyl 2-(trifluoroacetylamino) carboxylates, another related group, can be chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions . These reactions highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The trifluoromethyl group is highly electronegative, which can impact the acidity of adjacent protons and the overall electronic distribution within the molecule . The aminoethyl linkage introduces a basic nitrogen, which could participate in hydrogen bonding and influence the compound's solubility and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in drug design.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of several biologically active molecules. For example, it has been used in the synthesis of omisertinib (AZD9291), a drug used for the treatment of certain types of non-small cell lung cancer. The synthetic pathway involves acylation, nucleophilic substitution, and reduction steps to produce key intermediates with high yields, highlighting its utility in the development of cancer therapeutics (Zhao et al., 2017).
Advancements in Synthetic Methodologies
The compound also plays a role in advancing synthetic methodologies. For instance, it has been involved in regioselective deprotection and acylation processes, contributing to the development of new synthetic routes for complex molecules. This is particularly relevant in the synthesis of derivatives with independently removable amino-protecting groups, facilitating the creation of compounds with potential pharmaceutical applications (Pak & Hesse, 1998).
Chemical Transformations and Reactions
Moreover, tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is integral to various chemical transformations and reactions. It has been used in the preparation of compounds through steps like condensation, protection of amino groups, and de-protection processes to yield final products with significant yields. These synthetic strategies underscore the compound's versatility and importance in creating novel chemical entities with potential biological activities (Wu, 2011).
Crystallographic and Structural Studies
The compound's utility extends to crystallographic and structural studies, where it has been used to understand molecular conformation and interactions. For example, crystallographic studies of related carbamate compounds have provided insights into their structural properties, which are crucial for designing molecules with desired biological properties (Kant et al., 2015).
Novel Synthetic Intermediates
Lastly, this compound has been explored as a novel synthetic intermediate in the preparation of diverse functionalized molecules. It has facilitated the synthesis of a variety of compounds, including those with antibacterial activity, highlighting its broad applicability in medicinal chemistry (Prasad, 2021).
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPALYCQELHDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378459 |
Source


|
| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
CAS RN |
215655-42-8 |
Source


|
| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)


![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)






![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)